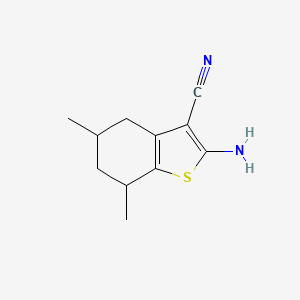

2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile” is a chemical compound with the molecular formula C11H14N2S . It has a molecular weight of 206.31 .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as FT-IR, 1HNMR, 13CNMR, and single crystal X-ray structure analysis . The geometries of the compound were optimized using Density Functional Theory .Physical And Chemical Properties Analysis

This compound has a boiling point of 369.5±42.0 °C at 760 mmHg . Other physical and chemical properties such as density, melting point, and flash point are not available .Aplicaciones Científicas De Investigación

- Researchers have explored the use of this compound for the one-pot synthesis of chromenes. Specifically, they prepared magnetic catalysts by stabilizing titanium tetrachloride on nano-cellulose (cellulose/Ti(IV)/Fe3O4). These catalysts were then employed in the synthesis of various chromene skeletons. The reaction involves malononitrile, aldehyde, and dimedone, 4-hydroxycoumarin, or 2-naphthol under solvent-free conditions .

- Polysubstituted 2-amino-4H-chromenes, including derivatives of our compound, have been investigated for their pharmacological properties. These compounds exhibit potential antimicrobial effects and may be relevant in drug development .

- The compound has been incorporated into coumarin-based chromophores containing a chalcone moiety. These chromophores are of interest due to their optical properties and potential applications in materials science and sensing .

- Synthetic thiophene derivatives, including our compound, have been evaluated for their therapeutic importance. One derivative showed significant inhibitory effects against various organisms, including B. subtilis, E. coli, P. vulgaris, and S. aureus .

- An efficient one-pot, four-component green synthesis of novel derivatives involving our compound has been developed. These derivatives exhibit interesting structural features and may have applications in various fields .

Chromene Synthesis

Pharmacological Properties

Coumarin-Based Chromophores

Thiophene Derivatives

Green Synthesis of Novel Derivatives

Mecanismo De Acción

Target of Action

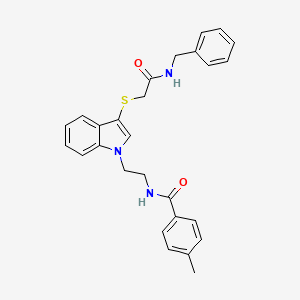

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been reported to inhibit viral replication, reduce inflammation, and prevent cancer cell proliferation .

Biochemical Pathways

For example, indole derivatives have been reported to affect pathways related to inflammation, viral replication, and cancer cell proliferation .

Result of Action

Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

2-amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-6-3-7(2)10-8(4-6)9(5-12)11(13)14-10/h6-7H,3-4,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDPPMHKUSRDCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(C1)C(=C(S2)N)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-bromophenoxy)methyl]-1H-benzimidazole](/img/structure/B2383778.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide](/img/structure/B2383779.png)

![6-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2383780.png)

![2-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B2383781.png)

![2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2383785.png)

![6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2383791.png)

![Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2383793.png)

![1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide](/img/structure/B2383794.png)